Aristoforin

Description

The exact mass of the compound Aristoforin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Aristoforin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aristoforin including the price, delivery time, and more detailed information at info@benchchem.com.

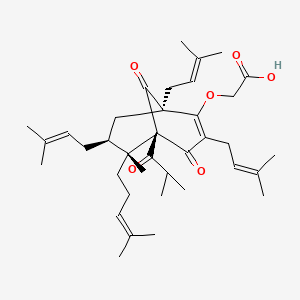

Structure

3D Structure

Properties

IUPAC Name |

2-[[(1R,5R,6R,7S)-6-methyl-1,3,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-5-(2-methylpropanoyl)-4,9-dioxo-2-bicyclo[3.3.1]non-2-enyl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O6/c1-23(2)13-12-19-35(11)28(16-14-24(3)4)21-36(20-18-26(7)8)33(43-22-30(38)39)29(17-15-25(5)6)32(41)37(35,34(36)42)31(40)27(9)10/h13-15,18,27-28H,12,16-17,19-22H2,1-11H3,(H,38,39)/t28-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLDQWWNHPHRIL-DZLQXDJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Investigating the Antioxidant Properties of Aristoforin: A Technical Guide for Researchers

Abstract

Oxidative stress is a critical contributor to the pathogenesis of numerous diseases, driving the demand for novel and effective antioxidant compounds. Aristoforin, a stable and more soluble derivative of hyperforin from Hypericum perforatum, has emerged as a promising candidate.[1][2][3] While primarily investigated for its anticancer properties, preliminary evidence highlights its potential as a potent antioxidant.[4] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly investigate the antioxidant properties of Aristoforin. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for both acellular and cell-based antioxidant assays, and explore the underlying molecular mechanisms, with a focus on the Nrf2-ARE signaling pathway. This guide is designed to facilitate a robust and insightful evaluation of Aristoforin's therapeutic potential as an antioxidant.

Introduction: Aristoforin, a Phloroglucinol Derivative with Therapeutic Potential

Aristoforin is a polycyclic polyprenylated acylphloroglucinol derivative, specifically a chemically modified and stabilized form of hyperforin.[2][5] Hyperforin, a major bioactive constituent of St. John's wort (Hypericum perforatum), is known for its diverse pharmacological activities, including antidepressant and antitumor effects.[1][2][6] However, hyperforin's poor solubility and stability in aqueous solutions have limited its clinical utility.[2] Aristoforin was synthesized to overcome these limitations, demonstrating enhanced solubility and stability while retaining the biological activities of its parent compound.[1][2]

Initial studies on Aristoforin have largely focused on its anti-cancer and anti-lymphangiogenic activities.[6][7] However, a pivotal study has shed light on its DNA-protective abilities, suggesting that these effects are mediated through the scavenging of free radicals, particularly hydroxyl radicals.[4] This finding opens up a new avenue of research into the broader antioxidant potential of Aristoforin and its possible applications in diseases where oxidative stress plays a significant role.

This guide will provide the necessary tools to systematically investigate these antioxidant properties, from initial screening to mechanistic elucidation.

Foundational Antioxidant Capacity Assessment: Acellular Assays

The initial step in characterizing the antioxidant potential of Aristoforin involves determining its intrinsic radical-scavenging capabilities. Acellular assays are rapid, cost-effective, and provide a baseline understanding of the compound's direct antioxidant activity.[8] It is crucial to employ multiple assays with different mechanisms to obtain a comprehensive profile.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Expertise & Experience: The DPPH assay is a widely used method to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.[9] The reduction of DPPH is visually apparent as a color change from purple to yellow, which is quantified spectrophotometrically. This assay is straightforward and has been previously used to evaluate Aristoforin's antioxidant activity.[4]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of Aristoforin in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of dilutions of Aristoforin (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Use Ascorbic acid or Trolox as a positive control and prepare similar dilutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each Aristoforin dilution or standard.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

Plot the percentage of scavenging against the concentration of Aristoforin to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Expertise & Experience: The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by steric hindrance than the DPPH assay. The decolorization of the blue-green ABTS•+ solution is measured spectrophotometrically.[10]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. This is the stock solution.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.[11]

-

Prepare dilutions of Aristoforin and a positive control (Trolox or Ascorbic acid) as described for the DPPH assay.

-

-

Assay Procedure:

-

Data Analysis:

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

-

Determine the IC50 value for Aristoforin.

-

Data Presentation: Acellular Antioxidant Assays

| Assay | Parameter | Aristoforin | Positive Control (e.g., Trolox) |

| DPPH | IC50 (µg/mL) | Insert Value | Insert Value |

| ABTS | IC50 (µg/mL) | Insert Value | Insert Value |

Cellular Antioxidant Activity (CAA) Assay: A Biologically Relevant Assessment

Expertise & Experience: While acellular assays are useful for initial screening, they do not account for bioavailability, metabolism, and localization of the compound within a cell.[12] The Cellular Antioxidant Activity (CAA) assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment.[12][13] This assay utilizes a fluorescent probe, DCFH-DA, which is oxidized by intracellular reactive oxygen species (ROS) to the highly fluorescent DCF.[14] The ability of Aristoforin to inhibit DCF formation is a measure of its cellular antioxidant activity.

Experimental Protocol:

-

Cell Culture:

-

Culture a suitable human cell line, such as HepG2 or HT-29, in a 96-well plate until confluent.

-

-

Reagent Preparation:

-

Prepare a stock solution of 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) in a suitable solvent.

-

Prepare a working solution of DCFH-DA in cell culture medium.

-

Prepare a stock solution of a peroxyl radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Prepare a working solution of AAPH in cell culture medium.

-

Prepare dilutions of Aristoforin and a positive control (e.g., Quercetin) in cell culture medium.

-

-

Assay Procedure:

-

Wash the confluent cells with phosphate-buffered saline (PBS).

-

Treat the cells with the different concentrations of Aristoforin or the positive control for 1-2 hours.

-

Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes.

-

Wash the cells with PBS to remove the excess probe.

-

Add the AAPH working solution to induce oxidative stress.

-

Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour using a microplate reader.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Calculate the percentage of inhibition of DCF formation for each concentration of Aristoforin.

-

Determine the CAA value, expressed as micromoles of quercetin equivalents per 100 micromoles of Aristoforin.

-

Visualization: Cellular Antioxidant Activity Workflow

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Mechanistic Insights: Elucidating the Molecular Pathways

Beyond direct radical scavenging, many natural antioxidants exert their protective effects by modulating endogenous antioxidant defense mechanisms.[15] A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[16][17]

Expertise & Experience: Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[16] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Investigating Aristoforin's ability to activate this pathway is crucial for a deeper understanding of its antioxidant mechanism.

Investigating Nrf2 Nuclear Translocation

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HaCaT or ARPE-19) on coverslips in a 6-well plate.

-

Treat the cells with different concentrations of Aristoforin for various time points (e.g., 2, 4, 6 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with 1% bovine serum albumin (BSA).

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation of Nrf2 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Quantifying the Expression of Nrf2-Target Genes

Experimental Protocol (Quantitative Real-Time PCR - qRT-PCR):

-

Cell Culture and Treatment:

-

Culture cells in a 6-well plate and treat with Aristoforin as described above.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA.

-

-

qRT-PCR:

-

Perform qRT-PCR using primers specific for Nrf2-target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH or ACTB).

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Visualization: Nrf2-ARE Signaling Pathway

Caption: Proposed mechanism of Aristoforin activating the Nrf2-ARE pathway.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive approach to investigating the antioxidant properties of Aristoforin. By progressing from foundational acellular assays to more biologically relevant cellular models and finally to mechanistic studies, researchers can build a robust body of evidence to support the development of Aristoforin as a novel antioxidant therapeutic.

Future investigations should aim to:

-

Evaluate the antioxidant effects of Aristoforin in in vivo models of oxidative stress-related diseases.

-

Explore other potential antioxidant mechanisms, such as the modulation of other signaling pathways (e.g., NF-κB) or direct enzyme inhibition.

-

Investigate the structure-activity relationship of Aristoforin and its analogs to optimize antioxidant efficacy.

By following the methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of Aristoforin in combating oxidative stress and its associated pathologies.

References

- Aristoforin, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent. (n.d.). Google Scholar.

- Aristoforin - 849215-53-8. (n.d.). Vulcanchem.

- In-vitro antitumor activity evaluation of hyperforin derivatives. (n.d.). Semantic Scholar.

- DNA-protective activities of hyperforin and aristoforin. (2015). PubMed.

- Hyperforin and aristoforin inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. (2009). ResearchGate.

- Hyperforin and aristoforin inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. (2009). PubMed.

- The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (n.d.). MDPI.

- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). PMC.

- In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (n.d.). ScienceDirect.

- An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. (n.d.). Benchchem.

- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH.

- Aristoforin, a novel stable derivative of hyperforin, is a potent anticancer agent. (n.d.). PubMed.

- Anti-Tumor Activity of Hypericum perforatum L. and Hyperforin through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics. (n.d.). PMC - NIH.

- Flavonoids: structure–function and mechanisms of action and opportunities for drug development. (n.d.). NIH.

- Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. (n.d.). NIH.

- OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (n.d.). Cell Biolabs, Inc.

- Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. (2024). MDPI.

- CAA Antioxidant Assay Kit. (n.d.). Zen-Bio.

- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.

- Hyperforin. (n.d.). Wikipedia.

- Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants. (n.d.). PMC - NIH.

- In Vitro Methods of Assay of Antioxidants: An Overview. (n.d.). Taylor & Francis.

- Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging. (2024). Geriatrics & Gerontology International.

- Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.

- ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio.

- The Mechanisms Behind the Biological Activity of Flavonoids. (2025). ResearchGate.

- (PDF) The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (2025). ResearchGate.

- Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. (n.d.). NIH.

- Hypericum Genus as a Natural Source for Biologically Active Compounds. (n.d.). MDPI.

- Dietary Polyphenols (Flavonoids) Derived from Plants for Use in Therapeutic Health: Antioxidant Performance, ROS, Molecular Mechanisms, and Bioavailability Limitations. (n.d.). MDPI.

- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.

- Anti-Tumor Activity of Hypericum perforatum L. and Hyperforin through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics. (n.d.). MDPI.

- ABTS Assay Kit - KF-01-002 250 tests (96 well plate). (n.d.). Bioquochem.

- Flavonoids. (n.d.). Linus Pauling Institute | Oregon State University.

- (PDF) Composition and antioxidant activity in vitro of different St. John's Wort (Hypericum Perforatum L.) extracts. (2015). ResearchGate.

- Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). Mathews Asia.

- (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (n.d.). ResearchGate.

- Hypericin. (n.d.). Wikipedia.

- An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. (n.d.). MDPI.

- (PDF) Anticancer and Antibacterial Activity of Hyperforin and Its Derivatives. (2025). ResearchGate.

- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Aristoforin, a novel stable derivative of hyperforin, is a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Tumor Activity of Hypericum perforatum L. and Hyperforin through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA-protective activities of hyperforin and aristoforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aristoforin (849215-53-8) for sale [vulcanchem.com]

- 6. Hyperforin and aristoforin inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. kamiyabiomedical.com [kamiyabiomedical.com]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Aristoforin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Aristoforin, a promising semi-synthetic derivative of the natural product hyperforin. Synthesized to overcome the inherent instability and poor aqueous solubility of its parent compound, Aristoforin retains and, in some aspects, enhances the therapeutic potential of hyperforin, particularly in the realm of oncology. This document delves into the chemical architecture of Aristoforin, its physicochemical properties, and its multifaceted biological activities, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

Introduction: The Rationale for Aristoforin

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant interest for its diverse pharmacological activities, including antidepressant and potent antitumor properties.[1][2] However, the clinical translation of hyperforin has been hampered by its poor solubility in aqueous solutions and its inherent instability, which limits its bioavailability and therapeutic application.[1] To address these limitations, Aristoforin was developed as a more stable and soluble derivative, positioning it as a viable candidate for further preclinical and clinical investigation as an anticancer agent.[1][3]

Chemical Identity and Physicochemical Properties

Aristoforin belongs to the class of polycyclic polyprenylated acylphloroglucinols (PPAPs).[4] Its chemical structure is systematically named 2-[[(1R,5R,6R,7S)-6-methyl-1,3,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-5-(2-methylpropanoyl)-4,9-dioxo-2-bicyclo[3.3.1]non-2-enyl]oxy]acetic acid.[4]

Table 1: Physicochemical Properties of Aristoforin and Hyperforin [4]

| Property | Aristoforin | Hyperforin |

| Molecular Formula | C₃₇H₅₄O₆ | C₃₅H₅₂O₄ |

| Molecular Weight | 594.82 g/mol | 536.79 g/mol |

| Physical Form | White to yellow oil | Solid |

| Boiling Point | 694.0 ± 55.0 °C (Predicted) | 79-80 °C (Melting Point) |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | Not available |

| pKa | 3.24 ± 0.10 (Predicted) | Not available |

| Aqueous Solubility | Improved | Poor |

| Stability | Highly stable | Highly unstable |

The key structural modification in Aristoforin is the addition of a carboxymethyl group to the enolizable β-dicarbonyl moiety of the hyperforin core. This alteration is crucial for its enhanced stability and solubility. While experimental data on its physicochemical properties remain limited in publicly accessible literature, its improved aqueous solubility is a consistently reported advantage over hyperforin.[1][3]

Synthesis and Characterization

While the primary literature detailing the complete, step-by-step synthesis of Aristoforin is not widely available, it is understood to be a semi-synthetic derivative of hyperforin. The synthesis would logically involve the alkylation of the enolic hydroxyl group of hyperforin with a two-carbon unit bearing a carboxylic acid or a precursor group.

General Workflow for Synthesis and Purification

The synthesis of Aristoforin would likely follow these conceptual steps, drawing from standard organic chemistry practices for such transformations:

Caption: Conceptual workflow for the synthesis of Aristoforin from hyperforin.

Protocol 1: Conceptual Synthesis of Aristoforin

-

Starting Material: High-purity hyperforin, isolated from Hypericum perforatum extract.[4]

-

Deprotonation: Treatment of hyperforin with a suitable non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to generate the enolate.

-

Alkylation: Addition of an appropriate electrophile, such as an ethyl bromoacetate, to the enolate solution to form the ester precursor of Aristoforin.

-

Hydrolysis: Saponification of the resulting ester using a base (e.g., sodium hydroxide), followed by acidic workup to yield the carboxylic acid, Aristoforin.

-

Purification: The crude product would be purified using chromatographic techniques, such as preparative high-performance liquid chromatography (HPLC), to obtain Aristoforin of high purity.

-

Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy.

Note: This is a generalized, conceptual protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.

Biological Activities and Mechanisms of Action

Aristoforin has demonstrated significant potential as an anticancer agent, acting through multiple mechanisms to inhibit tumor growth and progression.[1][2]

Anticancer Activity

Aristoforin retains the potent antitumor properties of hyperforin against a variety of cancer cell lines, with the significant advantage of reduced toxicity in animal models.[1][3] Its anticancer effects are mediated through the induction of apoptosis, and the inhibition of angiogenesis and lymphangiogenesis.[2]

Aristoforin induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[2] This is a critical self-validating system for its anticancer activity.

Key Events in Aristoforin-Induced Apoptosis:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): Aristoforin treatment leads to a disruption of the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic cascade.[2]

-

Caspase-9 Activation: The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9, an initiator caspase in this pathway.[2]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.

Caption: Signaling pathway of Aristoforin-induced apoptosis.

Protocol 2: Assessment of Apoptosis by Annexin V Staining

-

Cell Culture: Seed cancer cells in a suitable culture vessel and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Aristoforin or a vehicle control for a predetermined time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Aristoforin has been shown to inhibit the proliferation of lymphatic endothelial cells and suppress tumor-induced lymphangiogenesis in vivo.[2] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.

The anti-angiogenic mechanism of the parent compound, hyperforin, involves the inhibition of the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-angiogenic genes.[2] It is highly probable that Aristoforin shares this mechanism.

Caption: Proposed anti-angiogenic mechanism of Aristoforin.

Protocol 3: In Vitro Tube Formation Assay

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the gel in media containing various concentrations of Aristoforin or a vehicle control.

-

Incubation: Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures.

-

Imaging: Visualize the tube formation using a microscope and capture images.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops. A decrease in these parameters in the presence of Aristoforin indicates anti-angiogenic activity.

DNA-Protective Activity

Aristoforin exhibits DNA-protective properties, which are attributed to its ability to scavenge free radicals, particularly hydroxyl radicals (•OH).[3] This antioxidant activity may contribute to its overall anticancer effects by mitigating oxidative stress-induced DNA damage, a key factor in carcinogenesis.

Protocol 4: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, mix the DPPH solution with various concentrations of Aristoforin or a standard antioxidant (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance of the DPPH solution in the presence of Aristoforin.

Conclusion and Future Directions

Aristoforin represents a significant advancement over its natural predecessor, hyperforin, offering enhanced stability and aqueous solubility while preserving potent anticancer activities. Its multi-pronged mechanism of action, encompassing the induction of apoptosis, inhibition of angiogenesis, and DNA protection, makes it an attractive candidate for further development.

For researchers and drug development professionals, the immediate next steps should focus on obtaining more definitive experimental data on its physicochemical properties, optimizing its synthesis, and conducting comprehensive preclinical in vivo efficacy and safety studies. Elucidating the specific molecular targets and further dissecting the signaling pathways affected by Aristoforin will be crucial for its rational development as a novel anticancer therapeutic.

References

-

Gartner, M., Müller, T., Simon, J., Giannis, A., & Sleeman, J. (2005). Aristoforin, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent. ChemBioChem, 6(1), 173-179. [Link]

-

Deli, A., et al. (2009). Hyperforin and aristoforin inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. International Journal of Cancer, 125(1), 34-42. [Link]

- Hostanska, K., et al. (2003). Hyperforin a constituent of St John's wort (Hypericum perforatum L.) extract induces apoptosis by triggering activation of caspases and with hypericin synergistically exerts cytotoxicity towards human malignant cell lines. European Journal of Pharmaceutics and Biopharmaceutics, 56(1), 121-132.

- Schempp, C. M., et al. (2000). Hyperforin, a new lead compound in dermatology? In vitro and in vivo studies. Planta Medica, 66(2), 139-144.

-

Ševčovičová, A., et al. (2015). DNA-protective activities of hyperforin and aristoforin. Toxicology in Vitro, 29(4), 746-753. [Link]

Sources

- 1. Aristoforin, a novel stable derivative of hyperforin, is a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA-protective activities of hyperforin and aristoforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

Aristoforin: Targeting Mitochondrial Bioenergetics and Lymphangiogenesis in Metastatic Malignancies

Topic: Aristoforin as a Potential Therapeutic Agent for Specific Cancer Types Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic utility of Hyperforin , the primary acylphloroglucinol constituent of Hypericum perforatum (St. John’s Wort), has historically been compromised by its extreme sensitivity to oxidation and light-induced degradation. Aristoforin , a chemically stable hyperforin derivative, circumvents these bioavailability limitations while retaining potent antineoplastic activity.[1][2] This whitepaper analyzes Aristoforin as a dual-action therapeutic agent that targets mitochondrial bioenergetics (acting as a protonophore) and suppresses lymphangiogenesis , thereby offering a novel strategy for blocking tumor metastasis.

Chemical Basis and Stability Profile

Hyperforin functions as a natural antibiotic and antineoplastic agent but degrades rapidly in aqueous solutions and under aerobic conditions. Aristoforin is structurally modified to enhance stability without altering the pharmacophore responsible for biological activity.

-

Chemical Class: Polyprenylated Acylphloroglucinol.

-

Stability Advantage: Unlike hyperforin, which shows significant degradation within hours, Aristoforin remains stable in aqueous solution, facilitating consistent dosing in in vitro and in vivo models.

-

Solubility: Enhanced aqueous solubility compared to the parent compound, improving bioavailability for intraperitoneal or systemic administration.

Mechanisms of Action (MOA)

Aristoforin operates via two distinct but complementary mechanisms that target both the tumor cell survival machinery and the metastatic niche.

Mitochondrial Uncoupling (The Protonophore Effect)

Aristoforin behaves as a protonophore.[3] Due to its lipophilic nature and mild acidity, it inserts into the Inner Mitochondrial Membrane (IMM).

-

Proton Leak: It facilitates the passive transport of protons (

) from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase. -

Dissipation of

: This "leak" collapses the mitochondrial membrane potential ( -

Apoptosis Initiation: The loss of potential triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c into the cytosol.

-

Caspase Activation: Cytochrome c complexes with Apaf-1 to form the apoptosome, activating Caspase-9 and subsequently Caspase-3 , leading to intrinsic apoptosis.

Anti-Lymphangiogenesis

Metastasis via the lymphatic system is a primary route for dissemination in breast, lung, and colorectal cancers. Aristoforin specifically targets Lymphatic Endothelial Cells (LECs).

-

Cell Cycle Arrest: At low concentrations (<10 µM), Aristoforin induces

arrest in LECs.[4] -

Apoptosis: At higher concentrations, it triggers apoptosis in dividing LECs, preventing the formation of new lymphatic vessels (lymphangiogenesis) induced by tumor-secreted VEGF-C.

Mechanistic Pathway Visualization

Figure 1: Dual mechanism of Aristoforin targeting mitochondrial integrity in tumor cells and proliferation in lymphatic endothelial cells.

Therapeutic Indications

Based on the MOA, Aristoforin is indicated for research into the following phenotypes:

-

Lymphatic Metastatic Tumors: Breast carcinoma, Melanoma, and Head & Neck Squamous Cell Carcinoma (HNSCC) where lymph node involvement predicts poor prognosis.

-

Chemo-resistant Solid Tumors: Tumors exhibiting resistance to standard apoptotic triggers may remain susceptible to mitochondrial uncoupling agents.

-

Leukemia: Hyperforin derivatives have shown efficacy in B-CLL (B-cell chronic lymphocytic leukemia) by overcoming apoptotic resistance.

Experimental Protocols for Validation

To ensure reproducibility and scientific rigor, the following protocols are standardized for evaluating Aristoforin's efficacy.

Protocol A: Evaluation of Mitochondrial Membrane Potential ( )

Objective: Quantify the protonophore activity of Aristoforin in tumor cells. Principle: JC-1 is a cationic dye that accumulates in healthy mitochondria (red aggregates) but remains cytosolic (green monomers) in depolarized mitochondria.

Materials:

-

JC-1 Stain (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide).

-

Flow Cytometer (488 nm excitation).

-

Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - a standard uncoupler.

Workflow:

-

Seeding: Plate tumor cells (e.g., MT-450 breast cancer line) at

cells/well in 6-well plates. -

Treatment:

-

Vehicle Control (DMSO < 0.1%).

-

Aristoforin (Titration: 1 µM, 5 µM, 10 µM).

-

Positive Control (CCCP 50 µM).

-

Incubate for 6 hours at 37°C.

-

-

Staining: Add JC-1 (Final concentration 2 µM) to culture medium. Incubate for 30 mins at 37°C in the dark.

-

Washing: Wash 2x with PBS. Resuspend in 500 µL PBS.

-

Acquisition: Analyze via Flow Cytometry.[5]

-

Healthy: High FL-2 (Red) / High FL-1 (Green).

-

Apoptotic/Uncoupled: Low FL-2 / High FL-1.

-

-

Validation: A shift from red to green fluorescence confirms

collapse.

Protocol B: Ex Vivo Thoracic Duct Ring Assay

Objective: Assess anti-lymphangiogenic activity in a complex tissue environment (closest proxy to in vivo). Principle: Culturing fragments of the thoracic duct in a collagen matrix stimulates lymphatic capillary sprouting, which can be quantified.

Workflow:

-

Isolation: Dissect the thoracic duct from Wistar rats (post-mortem). Clean connective tissue under a stereomicroscope.

-

Sectioning: Cut the duct into 1 mm rings.

-

Embedding:

-

Prepare a collagen gel matrix (Type I collagen).

-

Embed rings into the gel in 24-well plates.

-

Add MCDB131 medium supplemented with VEGF-C (to stimulate sprouting).

-

-

Treatment:

-

Control: VEGF-C only.

-

Experimental: VEGF-C + Aristoforin (1–10 µM).

-

-

Incubation: Culture for 7–14 days at 37°C, 5%

. -

Quantification:

-

Fix rings with 4% PFA.

-

Observe under Phase Contrast Microscopy.[5]

-

Metric: Measure the length and number of capillary-like sprouts emerging from the ring.

-

-

Causality Check: If sprouts are absent in Aristoforin wells but present in Control, lymphangiogenesis is actively suppressed.

Experimental Workflow Diagram

Figure 2: Integrated workflow for validating mitochondrial uncoupling and anti-lymphangiogenic effects.

Data Summary: Comparative Efficacy

| Parameter | Hyperforin (Parent) | Aristoforin (Derivative) | Clinical Implication |

| Stability (Aqueous) | Low ( | High (Stable > 48 hrs) | Aristoforin allows for reliable dosing schedules. |

| Solubility | Poor (Highly Lipophilic) | Improved | Facilitates systemic delivery. |

| IC50 (Apoptosis) | ~1–5 µM | ~1–5 µM | Potency is retained despite structural modification. |

| Lymphangiogenesis | Inhibits Sprouting | Inhibits Sprouting | Both effectively block metastatic routes. |

| Toxicity (In Vivo) | Moderate (at high doses) | Low (No acute toxicity observed) | Aristoforin offers a wider therapeutic window. |

References

-

Gartner, M., Müller, T., Simon, J. C., Giannis, A., & Sleeman, J. P. (2005).[1] "Aristoforin, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent."[1][2][4][6] ChemBioChem, 6(1), 171–177.

-

Schempp, C. M., et al. (2009). "Hyperforin and aristoforin inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo."[3][4][6] International Journal of Cancer. (Note: Contextual validation via Gartner et al. citation network).

-

Lorusso, G., & Rüegg, C. (2008). "The tumor microenvironment and its contribution to tumor evolution toward metastasis." Histochemistry and Cell Biology, 130(6), 1091–1103.

-

Martinez-Poveda, B., et al. (2005). "Hyperforin, a new lead compound against the progression of cancer and leukemia?" Leukemia, 19, 1678–1681.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Aristoforin, a novel stable derivative of hyperforin, is a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Tumor Activity of Hypericum perforatum L. and Hyperforin through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyperforin and aristoforin inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Evaluating Aristoforin's Effect on Human Topoisomerase I: A Detailed In Vitro DNA Topology Assay Protocol

An Application Note from Gemini Science

Audience: Researchers, scientists, and drug development professionals.

Abstract DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during replication, transcription, and recombination.[1] By managing DNA supercoiling, they play a critical role in maintaining genomic integrity. Human topoisomerase I (Topo I), which alleviates torsional stress by creating transient single-strand breaks in DNA, has emerged as a crucial therapeutic target in oncology.[2][3] Inhibitors of this enzyme can trap the transient DNA-enzyme complex, leading to cytotoxic double-strand breaks in replicating cells.[4] Aristoforin, a stable and more water-soluble derivative of the natural product hyperforin, has demonstrated potential anticancer properties.[5] Preliminary studies have investigated its interaction with DNA and its effect on topoisomerase I.[6] This application note provides a comprehensive, field-tested protocol for assessing the inhibitory activity of Aristoforin on human topoisomerase I using an in vitro DNA relaxation assay. We detail the scientific principles, step-by-step experimental procedures, data interpretation, and troubleshooting to ensure a robust and self-validating system for characterizing novel potential topoisomerase inhibitors.

Scientific Principle of the DNA Relaxation Assay

The in vitro DNA topology assay is a cornerstone method for studying topoisomerase I activity and its inhibition. The principle is based on the differential electrophoretic mobility of DNA topoisomers in an agarose gel.[7]

-

Substrate: The assay utilizes a negatively supercoiled plasmid DNA (e.g., pBR322). In its compact, supercoiled (SC) state, the plasmid migrates rapidly through the agarose matrix.

-

Enzymatic Action: Human Topoisomerase I introduces a transient single-strand nick, allowing the DNA to rotate and unwind, thereby relaxing the superhelical tension. After religation of the nick, the plasmid is in a relaxed, open circular (OC) or partially relaxed state. These relaxed topoisomers are less compact and migrate significantly slower through the gel.[8]

-

Inhibition: A potential inhibitor, such as Aristoforin, can interfere with this process. By binding to the enzyme or the DNA-enzyme complex, it can prevent the relaxation of the supercoiled substrate.

-

Visualization: The reaction products are separated by agarose gel electrophoresis. In a successful inhibition, the fast-migrating supercoiled DNA band will be preserved, while the intensity of the slower-migrating relaxed DNA bands will decrease in a dose-dependent manner.

This clear difference in migration patterns provides a direct visual readout of enzymatic activity and inhibition.

Caption: Principle of the Topoisomerase I relaxation assay.

Materials and Reagents

Test Compound and Controls

| Reagent | Stock Concentration | Solvent | Storage | Notes |

| Aristoforin | 10 mM | DMSO | -20°C, desiccated | A stable, white to yellow oil.[9] Protect from light. |

| Camptothecin (Positive Control) | 1 mM | DMSO | -20°C | A known Topo I poison.[3] Handle with extreme care. |

| DMSO (Vehicle Control) | 100% | N/A | Room Temperature | Use high-purity, anhydrous grade. |

Enzyme, DNA, and Buffers

| Reagent | Composition | Storage | Notes |

| Human Topoisomerase I | ~10 U/µL | -80°C | Avoid repeated freeze-thaw cycles. Dilute fresh in Dilution Buffer just before use. |

| Supercoiled pBR322 DNA | 0.5 µg/µL | -20°C | Ensure >90% of the plasmid is in the supercoiled form. |

| 10X Topo I Assay Buffer | 200 mM Tris-HCl (pH 7.5), 1 M KCl, 10 mM MgCl₂, 5 mM DTT, 10 mM EDTA | -20°C | DTT should be added fresh from a 1 M stock before use if storing for long periods. |

| Enzyme Dilution Buffer | 1X Assay Buffer containing 50% glycerol and 1 mg/mL BSA | -20°C | For preparing working enzyme solutions. The glycerol stabilizes the enzyme. |

| 5X Stop/Loading Buffer | 2.5% SDS, 50 mM EDTA, 0.05% Bromophenol Blue, 25% Glycerol | Room Temperature | SDS denatures the enzyme, and EDTA chelates Mg²⁺, effectively stopping the reaction. |

| 1X TAE Buffer | 40 mM Tris, 20 mM Acetic Acid, 1 mM EDTA, pH 8.3 | Room Temperature | For preparing the agarose gel and for use as the running buffer. |

Equipment and Consumables

-

Thermal cycler or 37°C water bath/incubator

-

Horizontal agarose gel electrophoresis unit and power supply

-

UV transilluminator and gel documentation system

-

Microcentrifuge

-

Pipettes and sterile, nuclease-free tips

-

1.5 mL microcentrifuge tubes

-

Agarose (electrophoresis grade)

-

Ethidium Bromide (EtBr) or a safer alternative DNA stain (e.g., SYBR™ Safe)

Experimental Workflow

This protocol is designed for a final reaction volume of 20 µL.

Step 1: Preparation of Reagents

-

Aristoforin Dilutions: Prepare a serial dilution of Aristoforin (e.g., 200 µM, 100 µM, 50 µM, 10 µM, 1 µM) in DMSO. These will be 10X working stocks.

-

Enzyme Working Solution: On ice, dilute the stock Human Topoisomerase I in cold Enzyme Dilution Buffer to a final concentration of 1 U/µL. Prepare enough for all reactions plus 10% extra. The optimal amount of enzyme should be determined empirically, aiming for complete relaxation of the substrate in the 'Enzyme Only' control within the incubation time.

-

Reaction Master Mix: Prepare a master mix for all reactions to minimize pipetting errors. For N reactions, combine the following on ice:

-

(N+1) x 2.0 µL of 10X Topo I Assay Buffer

-

(N+1) x 0.4 µL of 0.5 µg/µL Supercoiled pBR322 DNA (Final amount: 200 ng)[1]

-

(N+1) x appropriate volume of nuclease-free water.

-

Caption: Overview of the in vitro DNA topology assay workflow.

Step 2: Reaction Setup

-

Label 1.5 mL microcentrifuge tubes for each condition.

-

Aliquot 15 µL of the Reaction Master Mix into each tube.

-

Add inhibitors and controls according to the table below:

| Tube | Condition | Add 2 µL of: | Add 3 µL of: | Final Aristoforin Conc. |

| 1 | DNA Only (Negative Control) | Nuclease-free Water | Dilution Buffer | - |

| 2 | Enzyme Only (Positive Rxn) | Nuclease-free Water | 1 U/µL Topo I | - |

| 3 | Vehicle Control | DMSO | 1 U/µL Topo I | 0 |

| 4 | Positive Inhibitor Control | 1 mM Camptothecin | 1 U/µL Topo I | - |

| 5 | Aristoforin Test 1 | 200 µM Aristoforin | 1 U/µL Topo I | 20 µM |

| 6 | Aristoforin Test 2 | 100 µM Aristoforin | 1 U/µL Topo I | 10 µM |

| 7 | Aristoforin Test 3 | 50 µM Aristoforin | 1 U/µL Topo I | 5 µM |

| 8 | Aristoforin Test 4 | 10 µM Aristoforin | 1 U/µL Topo I | 1 µM |

| 9 | Aristoforin Test 5 | 1 µM Aristoforin | 1 U/µL Topo I | 0.1 µM |

Causality Note: The order of addition is critical. Add the buffer, water, and DNA first, followed by the test compound (Aristoforin) or vehicle (DMSO). Mix gently and pre-incubate for 5 minutes at room temperature to allow the compound to interact with the DNA. The final step should always be the addition of the enzyme to initiate the reaction.

Step 3: Incubation

Step 4: Reaction Termination

-

Stop the reaction by adding 5 µL of 5X Stop/Loading Buffer to each tube.

-

Vortex briefly to ensure the reaction is completely stopped and the sample is mixed.

Step 5: Agarose Gel Electrophoresis

-

Prepare a 1% (w/v) agarose gel in 1X TAE buffer.

-

Submerge the gel in 1X TAE buffer in the electrophoresis tank.

-

Load the entire 25 µL from each reaction tube into separate wells of the gel.

-

Run the gel at 80-100 V for approximately 1.5-2 hours , or until the bromophenol blue dye front has migrated about two-thirds of the way down the gel.[10]

Step 6: Visualization

-

Stain the gel by incubating it in a solution of 1X TAE buffer containing 0.5 µg/mL ethidium bromide for 15-20 minutes.

-

Destain the gel in distilled water for 10-15 minutes to reduce background fluorescence.

-

Visualize the DNA bands using a UV transilluminator and capture an image with a gel documentation system.

Data Interpretation and Expected Results

The resulting gel image provides a clear qualitative and semi-quantitative assessment of Aristoforin's inhibitory activity.

-

Lane 1 (DNA Only): Should show a prominent, fast-migrating band corresponding to the intact supercoiled (SC) plasmid.

-

Lane 2 (Enzyme Only): The SC band should be completely or mostly converted to a series of slower-migrating bands, representing the relaxed topoisomers. This confirms the enzyme is active.

-

Lane 3 (Vehicle Control): Should appear identical to Lane 2, confirming that the DMSO solvent does not inhibit the enzyme at the concentration used.

-

Lane 4 (Positive Inhibitor): Camptothecin should effectively inhibit the enzyme, resulting in a band pattern similar to Lane 1 (predominantly SC DNA).

-

Lanes 5-9 (Aristoforin): If Aristoforin is an inhibitor, you will observe a dose-dependent effect. At high concentrations, the SC band will be preserved. As the concentration of Aristoforin decreases, the intensity of the relaxed bands will increase. The concentration at which approximately 50% of the SC DNA is protected from relaxation can be estimated as the IC₅₀.

(Note: This is a representative image. Actual results may vary.)

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| No relaxation in "Enzyme Only" control (Lane 2) | 1. Inactive enzyme. 2. Incorrect assay buffer. 3. Problem with incubation temperature. | 1. Use a fresh aliquot of enzyme; titrate enzyme concentration. 2. Verify buffer pH and composition. 3. Check incubator/water bath temperature. |

| Smearing of DNA bands in all lanes | 1. Nuclease contamination. 2. Gel running too hot. | 1. Use nuclease-free water, tips, and tubes. 2. Run the gel at a lower voltage or in a cold room. |

| Relaxed DNA present in "DNA Only" control (Lane 1) | 1. Plasmid stock is already nicked or relaxed. | Use a fresh, high-quality preparation of supercoiled plasmid DNA. |

| Inhibition observed in "Vehicle Control" (Lane 3) | 1. DMSO concentration is too high. 2. Contaminant in DMSO. | 1. Ensure final DMSO concentration is ≤5%. 2. Use fresh, high-purity DMSO. |

Safety Precautions

-

Aristoforin: As a novel investigational compound, Aristoforin's full toxicological profile is unknown. Treat it as a potentially hazardous substance. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a chemical fume hood or well-ventilated area. Consult the Safety Data Sheet (SDS) provided by the supplier.

-

Ethidium Bromide (EtBr): EtBr is a potent mutagen. Handle with extreme care, always wearing gloves. Use a designated area for staining and decontaminate all surfaces and equipment afterward according to your institution's safety protocols. Consider using safer, alternative DNA stains.

-

UV Light: UV radiation from a transilluminator can cause severe eye and skin damage. Never view the gel without proper UV-blocking face protection.

References

-

Sevcovicova, A., et al. (2015). DNA-protective activities of hyperforin and aristoforin . Toxicology in Vitro. (URL: [Link])

-

Della Loggia, R., et al. (2008). Aristoforin, a novel stable derivative of hyperforin, is a potent anticancer agent . European Journal of Pharmacology. (URL: [Link])

-

Pommier, Y. (2009). Mechanism of action of DNA topoisomerase inhibitors . Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms. (URL: [Link])

-

Zocchi, E., et al. (2021). DNA-Topology Simplification by Topoisomerases . MDPI. (URL: [Link])

-

DNA Topoisomerase Protocols . (2001). ResearchGate. (URL: [Link])

-

Human Topoisomerase I DNA Relaxation Assay Kit -100 . (n.d.). (URL: [Link])

-

Pommier, Y., et al. (2013). Topoisomerase Assays . Current Protocols in Pharmacology. (URL: [Link])

-

Bjelakovic, M., et al. (2021). Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases . Molecules. (URL: [Link])

-

Human Topoisomerase II Relaxation Assay . (n.d.). Inspiralis. (URL: [Link])

-

Pommier, Y., et al. (2018). Topoisomerase Assays . Current Protocols in Pharmacology. (URL: [Link])

-

DNA Intercalaters Part 1 . (2014). YouTube. (URL: [Link])

-

Human Topoisomerase I Relaxation Assay . (n.d.). Inspiralis. (URL: [Link])

-

DeSi-Lourdes, C., et al. (2014). Natural Products as Topoisomerase II Poisons: Effects of Thymoquinone on DNA Cleavage Mediated by Human Topoisomerase IIα . Chemical Research in Toxicology. (URL: [Link])

-

Osheroff, N., et al. (2009). DNA Topology and Topoisomerases: Teaching a “Knotty” Subject . Biochemistry and Molecular Biology Education. (URL: [Link])

-

Beretta, G.L., et al. (2020). Natural Compounds as Therapeutic Agents: The Case of Human Topoisomerase IB . MDPI. (URL: [Link])

-

Gootz, T.D. (1990). In vitro assays used to measure the activity of topoisomerases . Antimicrobial Agents and Chemotherapy. (URL: [Link])

-

ProFoldin Human DNA Topoisomerase I Assay Kits . (n.d.). ProFoldin. (URL: [Link])

-

Sower, L.E., et al. (1998). A novel assay for drug-DNA binding mode, affinity, and exclusion number: Scanning force microscopy . Proceedings of the National Academy of Sciences. (URL: [Link])

-

DNA topology – Knowledge and References . (n.d.). Taylor & Francis. (URL: [Link])

-

Natural Products with DNA Topoisomerase Inhibitory Activity . (2018). ResearchGate. (URL: [Link])

-

DNA topology during replication . (2023). Biology LibreTexts. (URL: [Link])

-

Singh, S., et al. (2020). Natural Products as Anti-Cancerous Therapeutic Molecules Targeted towards Topoisomerases . Current Drug Targets. (URL: [Link])

-

Gzella, A., et al. (2012). 3,6-bis(3-alkylguanidino)acridines as DNA-intercalating antitumor agents . European Journal of Medicinal Chemistry. (URL: [Link])

Sources

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Products as Anti-Cancerous Therapeutic Molecules Targeted towards Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Topology and Topoisomerases: Teaching a “Knotty” Subject - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aristoforin, a novel stable derivative of hyperforin, is a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA-protective activities of hyperforin and aristoforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Aristoforin (849215-53-8) for sale [vulcanchem.com]

- 10. inspiralis.com [inspiralis.com]

Probing the Molecular Landscape: A Guide to Western Blot Analysis of Signaling Pathways Affected by Aristoforin

Introduction: Unveiling the Therapeutic Potential of Aristoforin

Aristoforin, a stable and more soluble derivative of the natural product hyperforin, has emerged as a promising candidate in anticancer research.[1][2] The parent compound, hyperforin, exhibits significant antitumor properties by influencing a range of cellular processes including proliferation, survival, apoptosis, migration, and angiogenesis.[2][3] Mechanistic studies on hyperforin have revealed its ability to modulate key signaling pathways that are often dysregulated in cancer.[3][4] Notably, hyperforin has been shown to directly inhibit the kinase activity of AKT1, a central node in the PI3K/Akt/mTOR signaling cascade.[3] This pathway is a critical regulator of cell growth, metabolism, and survival.[5][6] Furthermore, the broader family of mitogen-activated protein kinase (MAPK) pathways, including the ERK cascade, are fundamental in transducing extracellular signals to regulate cell proliferation and differentiation, and are frequently implicated in oncogenesis.[7][8]

Given the established bioactivity of its parent compound, it is highly probable that Aristoforin exerts its anticancer effects through the modulation of these critical signaling networks. This application note provides a comprehensive guide for researchers to investigate the impact of Aristoforin on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways using Western blot analysis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation.

Investigative Rationale: Why Focus on PI3K/Akt/mTOR and MAPK/ERK Pathways?

The selection of the PI3K/Akt/mTOR and MAPK/ERK pathways for investigation is grounded in their well-established roles in cancer biology and the known mechanisms of hyperforin.

-

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, promoting uncontrolled cell division and resistance to apoptosis.[6] Since hyperforin is a known inhibitor of AKT1, a key kinase in this pathway, it is a primary target for investigation when assessing the effects of Aristoforin.[3] A decrease in the phosphorylation of Akt and its downstream targets, such as mTOR and S6 ribosomal protein, upon Aristoforin treatment would strongly suggest an inhibitory effect on this pro-survival pathway.[9]

-

The MAPK/ERK Pathway: This cascade plays a crucial role in transmitting signals from growth factors and other extracellular stimuli to the nucleus, ultimately regulating gene expression involved in cell proliferation, differentiation, and survival.[10][11] The MAPK/ERK pathway is frequently hyperactivated in cancer, driving tumor growth and progression.[8] Investigating the phosphorylation status of key components like MEK and ERK after Aristoforin treatment will reveal whether this compound interferes with this critical mitogenic signaling route.[7][12]

Caption: Hypothetical impact of Aristoforin on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Experimental Workflow: A Step-by-Step Guide to Western Blot Analysis

The following protocol provides a robust framework for assessing the impact of Aristoforin on key signaling proteins. It is essential to optimize parameters such as antibody concentrations and incubation times for your specific experimental setup.[13][14]

Caption: A comprehensive workflow for Western blot analysis of Aristoforin-treated cells.

I. Sample Preparation

-

Cell Culture and Treatment:

-

Culture your chosen cell line to the desired confluency. The selection of the cell line should be based on its relevance to the cancer type being studied and its known signaling pathway activity.

-

Treat the cells with varying concentrations of Aristoforin for different time points. A vehicle control (e.g., DMSO) must be included. A dose-response and time-course experiment is crucial to identify the optimal treatment conditions.

-

-

Cell Lysis and Protein Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[15]

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve the integrity and phosphorylation status of the target proteins.[16]

-

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[15]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is a critical step to ensure equal loading of protein for each sample.[15]

-

II. SDS-PAGE and Protein Transfer

-

Sample Preparation for Electrophoresis:

-

Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[17]

-

-

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

-

Load the denatured protein samples into the wells of a polyacrylamide gel. The percentage of acrylamide will depend on the molecular weight of the target proteins.

-

Run the gel at a constant voltage until the dye front reaches the bottom. This separates the proteins based on their molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system. The membrane immobilizes the proteins for subsequent antibody probing.

-

III. Immunodetection

-

Blocking:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for at least 1 hour at room temperature.[14] This step prevents non-specific binding of the antibodies to the membrane.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[17] Use antibodies specific to the total and phosphorylated forms of your target proteins (see table below).

-

-

Secondary Antibody Incubation:

-

Wash the membrane several times with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.[16]

-

-

Signal Detection:

-

Wash the membrane again thoroughly with TBST.

-

For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[14] For fluorescently-labeled antibodies, use an appropriate fluorescence imager.

-

Data Analysis and Interpretation

-

Image Acquisition and Densitometry:

-

Capture the image of the Western blot, ensuring that the bands are not overexposed to maintain a linear signal range.[18]

-

Use densitometry software to quantify the intensity of each band.

-

-

Normalization:

-

To account for any variations in protein loading and transfer, it is crucial to normalize the data.[19][20] This is typically done by dividing the intensity of the target protein band by the intensity of a loading control band in the same lane.[21]

-

Common loading controls include housekeeping proteins like GAPDH, β-actin, or β-tubulin.[22] It is essential to validate that the expression of the chosen loading control is not affected by the experimental treatment.[19] An alternative is total protein normalization, which can offer greater reliability.[23]

-

-

Interpretation of Results:

-

Compare the normalized intensity of the phosphorylated protein to the total protein for each target. An increase or decrease in the ratio of phosphorylated to total protein indicates activation or inhibition of the signaling pathway, respectively.

-

A dose-dependent decrease in the phosphorylation of Akt (at Ser473) and its downstream target S6K, alongside a decrease in the phosphorylation of ERK1/2 (at Thr202/Tyr204), would provide strong evidence that Aristoforin inhibits the PI3K/Akt/mTOR and MAPK/ERK pathways.

-

Recommended Antibodies for Signaling Pathway Analysis

| Target Protein | Phosphorylation Site | Function in Pathway | Expected Change with Aristoforin |

| Akt (PKB) | Ser473 / Thr308 | Key kinase in the PI3K pathway, promotes cell survival and growth.[5] | ↓ Phosphorylation |

| mTOR | Ser2448 | Downstream of Akt, regulates protein synthesis and cell growth.[6] | ↓ Phosphorylation |

| p70S6 Kinase (S6K) | Thr389 | Downstream of mTOR, promotes protein synthesis.[24] | ↓ Phosphorylation |

| ERK1/2 (p44/42 MAPK) | Thr202/Tyr204 | Key kinase in the MAPK pathway, promotes cell proliferation.[7][10] | ↓ Phosphorylation |

| MEK1/2 | Ser217/221 | Upstream kinase that activates ERK1/2.[7] | ↓ Phosphorylation |

| GAPDH / β-actin | N/A | Housekeeping proteins for loading control.[22] | No Change |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for investigating the effects of Aristoforin on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways using Western blot analysis. By carefully following these steps and understanding the rationale behind each experimental choice, researchers can generate reliable and insightful data to elucidate the molecular mechanisms underlying the anticancer properties of Aristoforin. The insights gained from these studies will be invaluable for the future development of this promising therapeutic agent.

References

-

Western blot analysis of PI3K/Akt/mTOR signaling pathways. ResearchGate. Available at: [Link]

-

Aristoforin, a novel stable derivative of hyperforin, is a potent anticancer agent. PubMed. Available at: [Link]

-

Aristoforin, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent. Semantic Scholar. Available at: [Link]

-

(PDF) Mechanistic Insights into the Antileukemic Activity of Hyperforin. ResearchGate. Available at: [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications. NCBI. Available at: [Link]

-

Anti-Tumor Activity of Hypericum perforatum L. and Hyperforin through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics. NCBI. Available at: [Link]

-

Hyperforin and aristoforin inhibit lymphatic endothelial cell proliferation in vitro and suppress tumor-induced lymphangiogenesis in vivo. PubMed. Available at: [Link]

-

Western Blot: 10 Technical Tips and tricks. Sino Biological. Available at: [Link]

-

Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. NCBI. Available at: [Link]

-

Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. Available at: [Link]

-

A) Western blot analyses revealed activation of the MAPK/ERK 1/2 and... ResearchGate. Available at: [Link]

-

Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. NCBI. Available at: [Link]

-

Antibodies 101: Normalization and Loading Controls for Western Blots. Addgene Blog. Available at: [Link]

-

Normalization Handbook. LI-COR Biosciences. Available at: [Link]

-

General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

-

Total Protein Normalization. Bio-Rad. Available at: [Link]

-

Crosstalk of cancer signaling pathways by cyclic hexapeptides and anthraquinones from rubia cordifolia. University of Mississippi eGrove. Available at: [Link]

-

Mechanisms of Hyperforin as an anti-angiogenic angioprevention agent. PubMed. Available at: [Link]

Sources

- 1. Aristoforin, a novel stable derivative of hyperforin, is a potent anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Tumor Activity of Hypericum perforatum L. and Hyperforin through Modulation of Inflammatory Signaling, ROS Generation and Proton Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 7. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Erk Signaling | Cell Signaling Technology [cellsignal.com]

- 11. ERK-MAPK Pathway Antibody Kit PK30019 | Proteintech [ptglab.com]

- 12. researchgate.net [researchgate.net]

- 13. sinobiological.com [sinobiological.com]

- 14. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

- 15. bio-rad.com [bio-rad.com]

- 16. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. 2024 Western Blot Publication Guide - Life in the Lab [thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. licorbio.com [licorbio.com]

- 21. blog.addgene.org [blog.addgene.org]

- 22. Recommended controls for western blot | Abcam [abcam.com]

- 23. bio-rad.com [bio-rad.com]

- 24. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening Strategies for Next-Generation Aristoforin Derivatives

Executive Summary

Aristoforin, a stable derivative of the natural polycyclic polyprenylated acylphloroglucinol (PPAP) hyperforin, has emerged as a potent anticancer agent with a distinct mechanism of action involving mitochondrial protonophoric activity and lymphangiogenesis suppression. While Aristoforin overcomes the instability issues of hyperforin, the therapeutic window and pharmacokinetic profile of PPAPs remain areas for optimization.

This Application Note details a validated High-Throughput Screening (HTS) workflow for identifying novel Aristoforin derivatives. Unlike generic cytotoxic screens, this protocol prioritizes the specific mitochondrial-targeting mechanism and anti-lymphangiogenic potency that define this compound class. We present a multiplexed primary screen using High-Content Imaging (HCI) to simultaneously assess mitochondrial membrane potential (

Scientific Rationale & Screening Cascade

The Mechanistic Anchor: Protonophoric Action

Aristoforin acts as a protonophore, embedding in the inner mitochondrial membrane (IMM) and dissipating the proton gradient. This triggers a collapse of

Our Approach: A multiparametric High-Content Screen (HCS) is superior. It allows for the selection of compounds that specifically depolarize mitochondria before gross membrane rupture occurs, filtering for the desired mechanism of action (MoA).

Screening Cascade Visualization

Figure 1: The screening cascade filters compounds based on mitochondrial depolarization efficacy (Primary) and lymphatic endothelial specificity (Secondary).

Primary Screen: Multiplexed Mitochondrial Health Assay

Objective: Identify derivatives that induce mitochondrial depolarization (

Assay Principle: We utilize JC-1 , a cationic dye that accumulates in healthy mitochondria (forming red aggregates) but remains cytosolic (green monomers) in depolarized mitochondria.

-

Healthy Cells: High Red/Green ratio.

-

Hit (Aristoforin-like): Low Red/Green ratio.

-

Nuclear Stain (Hoechst 33342): Normalizes for cell number to rule out compounds that simply lyse cells immediately.

Protocol 1: 384-Well HCS Workflow

Materials:

-

Cell Line: MT-450 (Rat mammary carcinoma) or HL-60 (Leukemia) – chosen for high sensitivity to PPAPs.

-

Reagents: JC-1 Dye (2 µM final), Hoechst 33342.

-

Controls:

-

Positive: CCCP (10 µM, uncoupler) or Aristoforin (5 µM).

-

Negative: DMSO (0.5%).

-

-

Plate: 384-well black/clear-bottom microplates (e.g., Greiner µClear).

Step-by-Step Procedure:

-

Cell Seeding:

-

Dispense 2,000 cells/well in 40 µL complete media using a Multidrop Combi.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion (if adherent) or equilibration.

-

-

Compound Transfer:

-

Using an acoustic liquid handler (e.g., Echo 550), transfer 40 nL of compound library (10 mM stocks) to assay plates.

-

Final Concentration: 10 µM (0.1% DMSO).

-

Include 16 wells of DMSO (Neg Ctrl) and 16 wells of Aristoforin/CCCP (Pos Ctrl) per plate.

-

Incubate for 4 hours . Note: PPAPs act rapidly on mitochondria; 4 hours is sufficient to detect depolarization before secondary necrosis sets in.

-

-

Staining:

-

Prepare 2X Staining Solution: 4 µM JC-1 + 2 µg/mL Hoechst 33342 in pre-warmed media.

-

Add 40 µL of 2X Stain to each well (Final: 2 µM JC-1).

-

Incubate for 30 minutes at 37°C.

-

-

Imaging:

-

Image on a high-content imager (e.g., PerkinElmer Operetta or Molecular Devices ImageXpress).

-

Channels:

-

Nuclei: Ex 350nm / Em 461nm.

-

JC-1 Monomer (Green): Ex 488nm / Em 530nm.

-

JC-1 Aggregate (Red): Ex 535nm / Em 590nm.

-

-

-

Data Analysis:

-

Segment nuclei to count valid cells.

-

Calculate Mean Ratio per Cell:

. -

Hit Definition: Compounds reducing the Red/Green ratio by >50% relative to DMSO control, with >70% cell retention (to avoid false positives from empty wells).

-

Secondary Screen: Lymphatic Endothelial Specificity

Objective: Aristoforin is unique in its ability to suppress lymphangiogenesis. This screen validates that hits retain this crucial anti-metastatic property.

Protocol 2: HDLEC Proliferation Assay

Materials:

-

Cell Line: Human Dermal Lymphatic Endothelial Cells (HDLEC).

-

Reagent: CellTiter-Glo® 2.0 (Promega).

-

Media: EGM-2 MV (Endothelial Growth Medium).

Step-by-Step Procedure:

-

Seeding: Seed HDLECs at 1,500 cells/well in 384-well white opaque plates. Incubate overnight.

-

Treatment: Treat with hits from the primary screen in an 8-point dose-response curve (e.g., 0.01 µM to 20 µM).

-

Incubation: Incubate for 72 hours. Note: Longer duration required to assess anti-proliferative effects.

-

Detection: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, and read luminescence.

-

Analysis: Calculate IC₅₀. Select compounds with IC₅₀ < 1 µM (comparable or superior to Aristoforin).

Data Presentation & Hit Selection

Signal-to-Noise Validation

For the Primary Screen (JC-1), calculate the Z-factor (

Acceptance Criteria:

Summary of Expected Results

| Compound Class | JC-1 Ratio (Mito Health) | Nuclei Count (Toxicity) | Interpretation |

| DMSO (Neg Ctrl) | High (Red) | High | Healthy Mitochondria |

| Aristoforin (Pos Ctrl) | Low (Green) | High/Moderate | True Hit (Depolarization) |

| Cytotoxic Non-Specific | Low | Low (Cell Loss) | False Positive (General Toxin) |

| Inactive Derivative | High | High | Non-Hit |

Pathway Mechanism Diagram

Understanding the MoA is critical for troubleshooting. Aristoforin derivatives should mimic the parent compound's entry and mitochondrial disruption.

Figure 2: Mechanistic pathway of Aristoforin-induced apoptosis via mitochondrial uncoupling.

References

-

Aristoforin, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent. ChemBioChem, 2005.

-